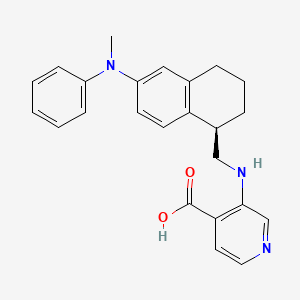
QC6352
概要
説明
QC6352は、KDM4A、KDM4B、KDM4C、およびKDM4Dを含むリシン脱メチル化酵素4(KDM4)ファミリーの強力かつ選択的な阻害剤です。 この化合物は、特に乳がんおよび大腸がんのモデルにおいて、顕著な抗腫瘍および抗増殖活性を示しています 。 This compoundは、化学療法抵抗性細胞集団を減少させ、in vivoで腫瘍増殖を阻害する能力で知られています .
科学的研究の応用
It has demonstrated efficacy in inhibiting the growth of breast cancer stem-like cells and reducing tumor formation in xenograft models . Additionally, QC6352 has been shown to trigger cellular senescence in gastric cancer cells harboring TP53 mutations, making it a promising candidate for targeted cancer therapies . The compound’s ability to disrupt ribosome biogenesis and induce DNA damage responses further highlights its potential as an anti-cancer agent .
作用機序
QC6352は、ヒストンタンパク質の脱メチル化に関与するKDM4ファミリーの酵素を阻害することにより、その効果を発揮します。この阻害は、メチル化ヒストンの蓄積につながり、その結果、クロマチン構造と遺伝子発現が変化します。 この化合物は、MAPK経路を活性化し、タンパク質ホスファターゼ5(PP5)を阻害することが示されており、抗増殖効果に寄与しています 。 This compoundは、乳がん幹細胞様細胞における上皮成長因子受容体(EGFR)のレベルを低下させ、さらに増殖と自己複製を阻害します .
類似の化合物との比較
This compoundは、KDM4阻害剤としての選択性と効力においてユニークです。 類似の化合物には、強力なKDM5阻害剤であるGSK467、およびKDM5Aの特異的な阻害剤であるCPI-455が含まれます 。 別の関連する化合物はQC8222であり、現在、進行性大腸がんの臨床試験で試験されています 。 これらの化合物と比較して、this compoundは、乳がんおよび大腸がん幹細胞様細胞を標的とし、化学療法抵抗性細胞集団を減少させる上で優れた有効性を示しています .
参考文献
生化学分析
Biochemical Properties
QC6352 has been identified as a selective KDM4C inhibitor . It interacts with the KDM4C enzyme, a histone methylation modulator, and plays a crucial role in regulating the SP1/CDK2 axis .
Cellular Effects
In cellular processes, this compound has been shown to trigger cellular senescence in gastric cancer cells harboring TP53 mutations . It also blocks the proliferation of breast cancer stem-like cells (BCSC) and prevents the regeneration of original patient tumor histology and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by suppressing KDM4C, thereby regulating the SP1/CDK2 axis . This leads to changes in gene expression and triggers cellular senescence .
Temporal Effects in Laboratory Settings
It has been demonstrated that this compound can efficiently trigger cellular senescence in gastric cancer cells harboring TP53 mutations .
準備方法
QC6352の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかのステップが含まれます。詳細な合成経路および反応条件は、所有権があり、公表されていません。 化合物は、研究目的のために、固体および溶液を含むさまざまな形態で入手可能であることが知られています .
化学反応の分析
QC6352は、主にKDM4ファミリーの酵素と相互作用します。それは、これらの酵素の活性部位に結合することにより、これらの酵素を阻害し、それによってヒストンタンパク質の脱メチル化を阻止します。この阻害は、遺伝子発現と細胞機能の変化につながります。 この化合物は、KDM5Bに対しても中等度の阻害活性を示しています 。 これらの反応から生成される主要な生成物は脱メチル化ヒストンであり、遺伝子発現の調節において重要な役割を果たします .
科学研究アプリケーション
これは、乳がん幹細胞様細胞の増殖を阻害し、異種移植片モデルにおける腫瘍形成を減少させる有効性を示しています 。 さらに、this compoundは、TP53変異を持つ胃がん細胞で細胞老化を引き起こすことが示されており、標的がん療法の有望な候補となっています 。 リボソーム生合成を破壊し、DNA損傷応答を誘導する化合物の能力は、抗癌剤としての可能性をさらに強調しています .
類似化合物との比較
QC6352 is unique in its selectivity and potency as a KDM4 inhibitor. Similar compounds include GSK467, a potent inhibitor of KDM5, and CPI-455, a specific inhibitor of KDM5A . Another related compound is QC8222, which is currently being tested in clinical trials for advanced colon cancer . Compared to these compounds, this compound has shown superior efficacy in targeting breast and colon cancer stem-like cells and reducing chemoresistant cell populations .
References
特性
IUPAC Name |
3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMABFRQESMONQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



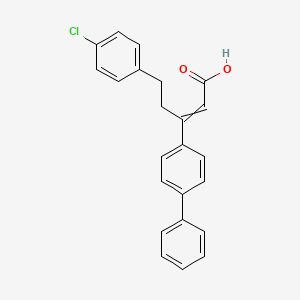
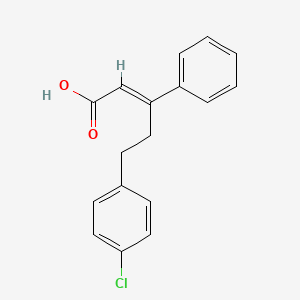
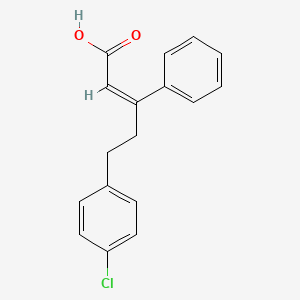
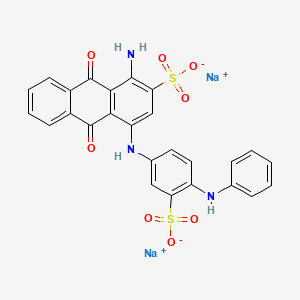

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)
